![molecular formula C19H25NO B4919102 N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine](/img/structure/B4919102.png)
N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a potential replacement for Ketamine, which is widely used as an anesthetic and analgesic drug. MXE has gained significant attention in the scientific community due to its unique pharmacological properties.
Mécanisme D'action
N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine acts as an NMDA receptor antagonist, which blocks the activity of glutamate, a neurotransmitter that is involved in learning, memory, and other cognitive functions. By blocking the activity of glutamate, this compound produces a dissociative state in the user, characterized by a loss of sensory perception and a feeling of detachment from reality. This compound also acts on other receptors, including the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It produces a dissociative state, which is characterized by a loss of sensory perception and a feeling of detachment from reality. This compound also produces analgesia, which is a reduction in pain perception. Additionally, this compound has been shown to have antidepressant and anxiolytic properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine has several advantages as a research tool. It is relatively easy to synthesize and can be used to study the mechanism of action of NMDA receptors and their role in various neurological disorders. Additionally, this compound has been shown to have antidepressant, anxiolytic, and analgesic properties in animal models, making it a potential candidate for the treatment of various psychiatric disorders. However, this compound also has several limitations as a research tool. It has been shown to produce neurotoxic effects in animal models, which may limit its use in human studies. Additionally, this compound is a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine. One potential direction is to investigate its potential use as a treatment for various psychiatric disorders, including depression, anxiety, and PTSD. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various receptors in the brain. Finally, more studies are needed to investigate the potential neurotoxic effects of this compound and its safety profile in humans.
Méthodes De Synthèse
N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine can be synthesized through a multi-step process involving the condensation of 4-methoxyphenylacetone with cyclohexanone, followed by reduction, alkylation, and finally, reductive amination. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and analgesic properties in animal models. This compound has also been investigated for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, this compound has been used as a research tool to study the mechanism of action of NMDA receptors and their role in various neurological disorders.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(8-9-17-6-4-3-5-7-17)20-15-14-18-10-12-19(21-2)13-11-18/h3-7,10-13,16,20H,8-9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFISIZGLIAYTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4919043.png)
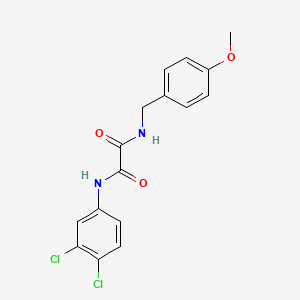
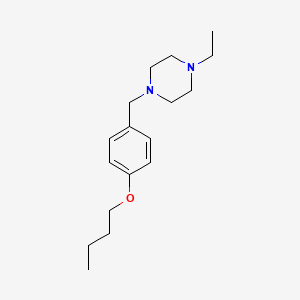
![ethyl 1-{[3-(2-furoyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B4919062.png)
![N-[(4-bromophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B4919070.png)
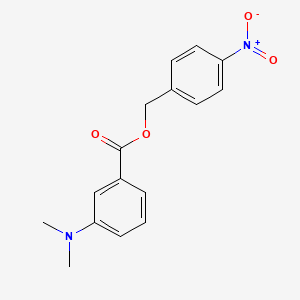
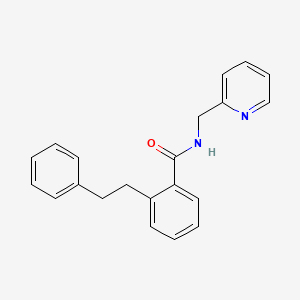
![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)
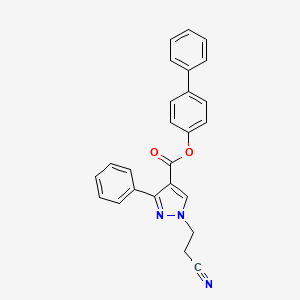
![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4919124.png)
![2-{[(4-methoxyphenoxy)carbonyl]amino}ethyl ethyl(hydroxy)carbamate](/img/structure/B4919131.png)
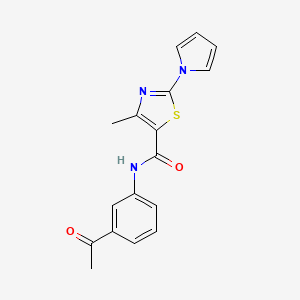
![3-[(4-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4919140.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-indanecarboxamide](/img/structure/B4919147.png)
